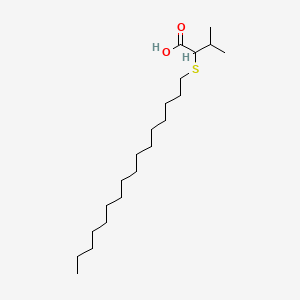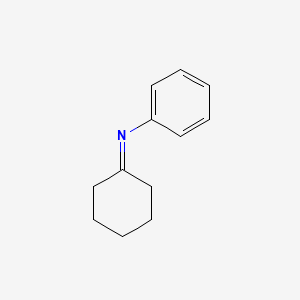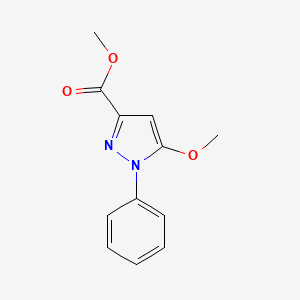
BENZYL N-(2-METHYL-1-OXOPROPAN-2-YL)CARBAMATE
Vue d'ensemble
Description
Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is a derivative of carbamic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate can be synthesized through the reaction of benzyl chloroformate with ammonia. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using benzyl chloroformate and ammonia. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of primary amines through N-alkylation reactions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of enzyme action.
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mécanisme D'action
The mechanism of action of benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the 2-methyl-1-oxopropan-2-yl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate is unique due to the presence of both the benzyl and 2-methyl-1-oxopropan-2-yl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis and industrial applications .
Propriétés
IUPAC Name |
benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-14)13-11(15)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFWFQPRWSKKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561875 | |
| Record name | Benzyl (2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114856-91-6 | |
| Record name | Benzyl (2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-](/img/structure/B3045765.png)

![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)




